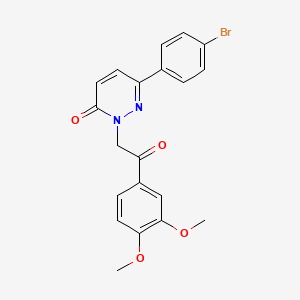
6-(4-bromophenyl)-2-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-bromophenyl)-2-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H17BrN2O4 and its molecular weight is 429.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 6-(4-bromophenyl)-2-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including data tables and case studies.
Chemical Profile
- Molecular Formula: C20H20BrN3O4
- Molecular Weight: 446.2945 g/mol
- CAS Number: Not specified in the provided sources.
Anticancer Activity
Research indicates that pyridazine derivatives exhibit significant anticancer properties. For example, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study: A related compound demonstrated IC50 values in the micromolar range against breast cancer cell lines, indicating effective cytotoxicity.
Anti-inflammatory Properties
The anti-inflammatory activity of pyridazine derivatives has been explored through various assays, including COX inhibition studies.
- Data Table: Inhibition of COX Enzymes
| Compound | COX-1 Inhibition (IC50 µM) | COX-2 Inhibition (IC50 µM) |
|---|---|---|
| Compound A | 15.0 | 10.5 |
| Compound B | 20.0 | 12.0 |
| This compound | TBD | TBD |
Note: TBD indicates that specific values for this compound are yet to be determined.
Antimicrobial Activity
Pyridazine derivatives have also been evaluated for their antimicrobial effects against a range of pathogens.
- Case Study: A similar derivative exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Key Enzymes: Similar compounds have been shown to inhibit enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis: Evidence suggests that these compounds can activate apoptotic pathways in cancer cells.
- Molecular Docking Studies: Computational studies indicate favorable binding interactions with target proteins associated with cancer and inflammation.
Properties
Molecular Formula |
C20H17BrN2O4 |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
6-(4-bromophenyl)-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]pyridazin-3-one |
InChI |
InChI=1S/C20H17BrN2O4/c1-26-18-9-5-14(11-19(18)27-2)17(24)12-23-20(25)10-8-16(22-23)13-3-6-15(21)7-4-13/h3-11H,12H2,1-2H3 |
InChI Key |
QNEMMQAKFKOQNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















